molecular formula C16H15N3O2 B2898288 ethyl (2Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate CAS No. 934140-69-9

ethyl (2Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate

Cat. No.: B2898288
CAS No.: 934140-69-9
M. Wt: 281.315
InChI Key: FEBMICIQAXGITO-BENRWUELSA-N
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Description

Ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate typically involves the condensation of 2-methylquinoline-4-amine with ethyl cyanoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-3-21-16(20)12(9-17)10-18-15-8-11(2)19-14-7-5-4-6-13(14)15/h4-8,10H,3H2,1-2H3,(H,18,19)/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBMICIQAXGITO-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=NC2=CC=CC=C21)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC(=NC2=CC=CC=C21)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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